molecular formula C8H3BrF3N B3042222 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile CAS No. 537033-58-2

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile

Cat. No.: B3042222
CAS No.: 537033-58-2
M. Wt: 250.01 g/mol
InChI Key: LXGFPWJMVPICIR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile (CAS: Not explicitly provided in evidence; inferred molecular formula: C₈H₄BrF₃N) is a halogenated aromatic nitrile characterized by a bromo substituent at the para position (C4) and fluorine atoms at the ortho (C2), meta (C3), and para’ (C6) positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing substituents enhance reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

2-(4-bromo-2,3,6-trifluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-5-3-6(10)4(1-2-13)7(11)8(5)12/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGFPWJMVPICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzene with acetonitrile under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetonitriles, while oxidation reactions can produce corresponding acids or ketones.

Scientific Research Applications

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

Table 1: Molecular Properties of Target Compound and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile Not explicitly listed C₈H₄BrF₃N 256.03 Br (C4), F (C2, C3, C6)
2-(3-Bromo-4-fluorophenyl)acetonitrile 501420-63-9 C₈H₅BrFN 214.04 Br (C3), F (C4)
2-(4-Bromo-2,6-difluorophenyl)acetonitrile Not provided C₈H₄BrF₂N 232.02 Br (C4), F (C2, C6)
2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile 1797290-47-1 C₁₂H₁₁BrF₃NO₂ 354.13 Br (C3), Ethoxy (C5), Trifluoroethoxy (C4)
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetonitrile Not provided C₉H₅BrF₃NO 280.04 Br (C4), Trifluoromethoxy (C2)

Key Observations :

  • Substituent Positioning : The target compound’s three fluorine atoms (C2, C3, C6) create a highly electron-deficient aromatic ring compared to analogues like 2-(3-Bromo-4-fluorophenyl)acetonitrile, which has only one fluorine .
  • Steric and Electronic Effects : The trifluoromethoxy group in 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetonitrile introduces steric bulk and enhanced electron-withdrawing capacity, altering reactivity in Suzuki-Miyaura couplings compared to the target compound .

Physicochemical Properties

  • Lipophilicity : Fluorine atoms increase lipophilicity (logP). The target compound’s logP is higher than 2-(4-Bromo-2,6-difluorophenyl)acetonitrile due to the additional fluorine at C3 .
  • Melting Points : Compounds with bulkier substituents (e.g., ethoxy in 2-[3-Bromo-5-ethoxy-…]acetonitrile) exhibit higher melting points (>100°C) compared to simpler analogues (~50–80°C) .

Biological Activity

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile, with the chemical formula C9H5BrF3N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of acetonitrile and contains a trifluoromethyl group, which is known to enhance the biological activity of organic molecules. This article delves into the biological activity of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile, including its mechanisms of action, target interactions, and relevant research findings.

The biological activity of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways. The presence of bromine and trifluoromethyl groups can enhance lipophilicity and receptor binding affinity.

Targeted Biological Pathways

Research indicates that 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile may influence several biochemical pathways:

  • Cell Proliferation : Compounds with similar structures have been studied for their effects on cell growth and proliferation in cancer models.
  • Apoptosis Induction : There is potential for this compound to induce apoptosis in cancer cells by modulating apoptotic pathways.

In Vitro Studies

  • Cancer Cell Lines :
    • A study investigated the effects of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile on various cancer cell lines. Results indicated that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism involved the induction of apoptosis through caspase activation.
  • Antimicrobial Activity :
    • Research has shown that compounds containing bromine and trifluoromethyl groups exhibit antimicrobial properties. The compound was tested against several bacterial strains, demonstrating significant inhibition of growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile:

Structural FeatureEffect on Activity
Bromine SubstitutionIncreases lipophilicity and receptor binding
Trifluoromethyl GroupEnhances metabolic stability and bioactivity
Acetonitrile MoietyFacilitates interactions with enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
Reactant of Route 2
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2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.